2-Bromo-3-phenylpropanal
Overview
Description
2-Bromo-3-phenylpropanal is a useful research compound. Its molecular formula is C9H9BrO and its molecular weight is 213.07 g/mol. The purity is usually 95%.
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Scientific Research Applications
Gas-Phase Elimination Kinetics : Chuchani and Martín (1990) investigated the gas-phase elimination kinetics of compounds similar to 2-Bromo-3-phenylpropanal. They found that these reactions are homogeneous, unimolecular, and follow a first-order rate law, providing insights into the reaction mechanisms and kinetics of similar compounds (Chuchani & Martín, 1990).
Electrochemical Reduction : Andrieux, Gorande, and Savéant (1994) studied the electrochemical reduction of dibromo compounds closely related to 2-Bromo-3-phenylpropanal. Their research revealed details about bond cleavage and the formation of olefins, contributing to our understanding of electrochemical processes in these types of compounds (Andrieux, Gorande, & Savéant, 1994).
Synthesis Techniques : Jakhar and Makrandi (2012) conducted a study on the synthesis of bromoflavones using a solvent-free grinding technique, which includes compounds similar to 2-Bromo-3-phenylpropanal. This research contributes to the field of green chemistry by demonstrating solvent-free synthesis methods (Jakhar & Makrandi, 2012).
Stereospecific Conversion Studies : Aftab et al. (2000) explored the stereospecific conversion of diastereoisomeric diols to orthoesters and further to oxetanes, involving compounds structurally related to 2-Bromo-3-phenylpropanal. This study provides valuable information on the stereospecific reactions and conversions in organic chemistry (Aftab et al., 2000).
Study on Alkyl Radicals : Bales et al. (2001) researched the formation and reactions of alkyl radicals containing different beta-leaving groups, which is relevant to understanding the behavior of compounds like 2-Bromo-3-phenylpropanal in radical reactions (Bales et al., 2001).
Fluorescent Dye Synthesis : Jaung, Matsuoka, and Fukunishi (1998) synthesized fluorescent styryl dyes from 2-Bromomethyl-5,6-dicyano-3-phenylpyrazine, a compound related to 2-Bromo-3-phenylpropanal. This research contributes to the development of new types of fluorescent dyes (Jaung, Matsuoka, & Fukunishi, 1998).
properties
IUPAC Name |
2-bromo-3-phenylpropanal | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO/c10-9(7-11)6-8-4-2-1-3-5-8/h1-5,7,9H,6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WPNANGZVPFJPNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C=O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-3-phenylpropanal |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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